molecular formula C19H28ClN B2822014 1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride CAS No. 2260931-63-1

1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride

Cat. No. B2822014
CAS RN: 2260931-63-1
M. Wt: 305.89
InChI Key: FWDWRCMQDVYIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of adamantyl-substituted compounds is often achieved via carbocation or radical intermediates . In one study, adamantane moieties were introduced on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine . This was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .

Mechanism of Action

Target of Action

The primary target of 1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride, also known as Amantadine, is the M2 proton channel of the Influenza A virus . It also acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .

Mode of Action

Amantadine interacts with its targets by blocking the M2 proton channel of the Influenza A virus, which prevents endosomal escape, i.e., the release of viral genetic material into the host cytoplasm . As a nicotinic antagonist, it inhibits the action of acetylcholine (a neurotransmitter) at nicotinic receptors. As a dopamine agonist, it stimulates dopamine receptors, and as a noncompetitive NMDA antagonist, it inhibits the action of glutamate at NMDA receptors .

Biochemical Pathways

The blockade of the M2 proton channel prevents the release of the Influenza A virus’s genetic material into the host cell, thereby inhibiting the replication of the virus . The stimulation of dopamine receptors and inhibition of NMDA receptors can have various effects on neurological function, potentially contributing to the drug’s use in treating dyskinesia associated with parkinsonism .

Pharmacokinetics

Amantadine has a bioavailability of 86–90% . It is minimally metabolized, mostly to acetyl metabolites . The drug has a protein binding of 67% and an elimination half-life of 10–31 hours . It is excreted in the urine .

Result of Action

The blockade of the M2 proton channel inhibits the replication of the Influenza A virus, potentially reducing the severity and duration of influenza symptoms . The drug’s effects on dopamine and NMDA receptors may help reduce dyskinesia in patients with parkinsonism .

Action Environment

The action, efficacy, and stability of Amantadine can be influenced by various environmental factors. For example, its clearance rate can be affected by the patient’s renal function, as the drug is excreted in the urine . Additionally, because of its effects on the central nervous system, it should be combined cautiously with additional CNS stimulants or anticholinergic drugs .

properties

IUPAC Name

1-(1-adamantyl)-3-phenylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N.ClH/c20-18(7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19;/h1-5,15-18H,6-13,20H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDWRCMQDVYIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CCC4=CC=CC=C4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride

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